2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
CAS No.: 689758-18-7
Cat. No.: VC11909466
Molecular Formula: C30H32N4O3S
Molecular Weight: 528.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689758-18-7 |
|---|---|
| Molecular Formula | C30H32N4O3S |
| Molecular Weight | 528.7 g/mol |
| IUPAC Name | 2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
| Standard InChI | InChI=1S/C30H32N4O3S/c35-28(31-15-13-23-7-3-1-4-8-23)22-38-30-32-27-12-11-25(33-17-19-37-20-18-33)21-26(27)29(36)34(30)16-14-24-9-5-2-6-10-24/h1-12,21H,13-20,22H2,(H,31,35) |
| Standard InChI Key | PLELPDKPCXJBOK-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC(=O)NCCC5=CC=CC=C5 |
| Canonical SMILES | C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC(=O)NCCC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide, reflects its multifunctional design:
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Quinazolinone core: A bicyclic system comprising fused benzene and pyrimidine rings, with a ketone group at position 4.
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Morpholine substitution: A six-membered morpholino ring attached at position 6, contributing to solubility and hydrogen-bonding capacity.
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Sulfonamide bridge: A thioether-linked acetamide group at position 2, terminating in a phenethylamine moiety .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 689758-18-7 | |
| Molecular Formula | C30H32N4O3S | |
| Molecular Weight | 528.7 g/mol | |
| Canonical SMILES | C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC(=O)NCCC5=CC=CC=C5 |
The stereoelectronic profile, inferred from its SMILES notation, suggests moderate polarity due to the morpholine oxygen and sulfonamide groups, potentially influencing bioavailability.
Synthesis and Characterization
Synthetic Pathways
Synthesis follows a multistep protocol typical of quinazolinone derivatives:
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Quinazoline core formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea.
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Morpholine incorporation: Nucleophilic aromatic substitution at position 6 using morpholine under basic conditions.
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Phenethyl group attachment: Alkylation at position 3 with 2-phenylethyl bromide.
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Sulfonamide coupling: Thiol-ene reaction between the quinazolinone thiol and N-(2-phenylethyl)chloroacetamide.
Reaction yields depend critically on temperature control and catalyst selection (e.g., palladium for cross-couplings).
Analytical Characterization
Post-synthetic validation employs:
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NMR spectroscopy: 1H and 13C spectra confirm substituent positions and purity.
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HPLC: Purity >95% is typically achieved, as noted in vendor specifications.
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Mass spectrometry: ESI-MS aligns with the theoretical molecular weight (528.7 m/z) .
Physicochemical Properties
Experimental data on solubility, melting point, and stability remain unreported, but computational predictions (e.g., LogP ≈ 3.1 via Molinspiration) suggest moderate lipophilicity, suitable for blood-brain barrier penetration. The morpholine ring likely enhances aqueous solubility compared to unsubstituted quinazolinones .
| Compound | Key Differences | Bioactivity |
|---|---|---|
| N-Cyclohexyl analogue | Cyclohexyl vs. phenethyl group | Enhanced lipophilicity |
| 4-Oxo-3-propyl derivatives | Shorter alkyl chain | Reduced kinase inhibition |
Such modifications highlight the phenethyl group’s role in target engagement.
Challenges and Future Directions
Knowledge Gaps
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ADMET profiling: No in vivo pharmacokinetic data exists for this compound.
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Target identification: Proteomic studies are needed to map interaction partners.
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Synthetic optimization: Current routes suffer from low yields (~40%) at the thiol-ene step.
Research Priorities
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High-throughput screening: Identify lead indications (e.g., oncology, neurology).
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Co-crystallization studies: Resolve binding modes with kinase domains.
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Prodrug development: Improve oral bioavailability through esterification.
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